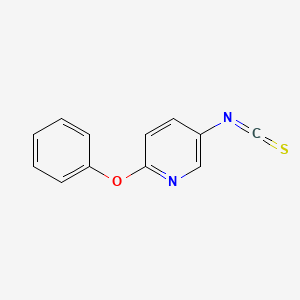

6-Phenoxy-3-pyridinyl isothiocyanate

説明

6-Phenoxy-3-pyridinyl isothiocyanate is a useful research compound. Its molecular formula is C12H8N2OS and its molecular weight is 228.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

6-Phenoxy-3-pyridinyl isothiocyanate (CAS No. 52024-70-1) is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications based on diverse sources.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets within cells. This compound has been shown to exhibit cytotoxic effects against different cancer cell lines, indicating its potential as an anti-cancer agent.

Target Interactions

- Microtubule Dynamics : Similar to other phenoxy compounds, it may disrupt microtubule assembly, leading to cell cycle arrest in the G2/M phase. This mechanism has been observed in studies involving breast cancer cell lines such as MCF7, where it induced significant cytotoxicity and cell cycle arrest comparable to established chemotherapeutics like colcemid .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival. For example, it has been noted to interact with calcitonin gene-related peptide (CGRP) receptors, which play a role in pain signaling pathways and could be implicated in tumor growth regulation.

Cellular Effects

This compound has demonstrated various effects on cellular processes:

- Cytotoxicity : In vitro studies have revealed that this compound exhibits cytotoxic effects across several cancer cell lines, including pancreatic (Panc1 and HS766T) and cervical carcinoma (HeLa) cells. The reported IC50 values indicate potent activity at low concentrations .

| Cell Line | IC50 (μM) |

|---|---|

| Panc1 | 0.7 |

| HS766T | 0.5 |

| MCF7 | G2/M arrest observed |

- Gene Expression Modulation : The compound may influence gene expression patterns associated with apoptosis and cell cycle regulation, although specific pathways remain to be fully elucidated.

Case Studies

Recent studies have highlighted the potential of this compound in overcoming drug resistance in cancer therapy:

- Paclitaxel Resistance : Research indicates that this compound retains cytotoxic efficacy against paclitaxel-resistant ovarian cancer cell lines (SKOV3), outperforming paclitaxel at equivalent doses . This suggests a promising avenue for combination therapies where traditional chemotherapeutics fail.

- In Vivo Efficacy : Ongoing studies are evaluating the in vivo effects of this compound in animal models, focusing on its ability to induce apoptosis in tumor cells while minimizing systemic toxicity.

科学的研究の応用

Agricultural Applications

Fungicidal Activity

6-Phenoxy-3-pyridinyl isothiocyanate exhibits significant fungicidal properties against various phytopathogenic fungi. It has been documented to control diseases such as cucumber powdery mildew (Sphaerotheca fuliginea) and rice plant blast (Pyricularia oryzae). In controlled experiments, the compound showed effective inhibition of fungal growth, demonstrating its potential as an agricultural fungicide. The application rates for liquid formulations range from 50 to 2,000 ppm, with solid formulations requiring about 3-4 kg per 10 are of land .

| Target Pathogen | Control Method | Application Rate |

|---|---|---|

| Cucumber Powdery Mildew | Solution applied to leaves | 100-1,000 ppm |

| Rice Plant Blast | Spore suspension on seedlings | 100-200 L per 10 are |

| Cucumber Anthracnose | Emulsions or wettable powders | 50-2,000 ppm |

Medicinal Applications

Antimicrobial Properties

Isothiocyanates, including this compound, have shown promising antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacteria and fungi, making them candidates for development as antimicrobial agents. For example, studies have highlighted their effectiveness against Candida albicans with minimum inhibitory concentrations reported as low as 6.2 µg/ml .

Cancer Research

The compound's potential in cancer treatment has been explored through its ability to induce apoptosis in cancer cells. Isothiocyanates are known to affect multiple pathways involved in cancer progression. For instance, dietary intake of isothiocyanates has been linked to reduced prostate cancer incidence due to their inhibitory effects on androgen receptor signaling .

Organic Synthesis

Building Block in Chemical Synthesis

this compound serves as a valuable building block in organic synthesis for creating new chemical entities with biological activity. Its structure allows for the modification and synthesis of various derivatives that can be tailored for specific applications in medicinal chemistry and agrochemicals .

Case Study 1: Agricultural Efficacy

In a study assessing the efficacy of various isothiocyanates against cucumber diseases, this compound was found to significantly reduce the incidence of cucumber anthracnose when applied at specified concentrations. The results indicated a clear correlation between application concentration and disease control percentage.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests conducted on several isothiocyanates demonstrated that this compound exhibited potent activity against both bacterial and fungal strains. The compound's mechanism was further explored through in vitro assays that revealed its ability to disrupt microbial cell walls.

化学反応の分析

Route I: Carbon Disulfide-Mediated Reaction

-

Procedure :

-

Conditions :

Route II: Thiophosgene or Phosphorus Pentasulfide

-

Thiocarbamoyl Formation :

-

Key Reaction :

Chemical Reactivity

Isothiocyanates are electrophilic at the thiocarbonyl sulfur , enabling reactions with nucleophiles (e.g., amines, alcohols).

Nucleophilic Addition

-

With Amines : Forms substituted thioureas.

Hydrolysis

Cycloaddition

-

With Azides : Forms tetrazoles via [3+2] cycloaddition, a pathway leveraged in drug-discovery chemistry .

Key Data for Analogous Compounds

| Compound | Synthesis Method | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 3-Pyridyl isothiocyanate | CS₂/Triton-B in DMSO | 97 | – | |

| Phenylhexyl isothiocyanate | P₄S₁₀ in chlorobenzene | 90 | 74–75 | |

| PEITC | CS₂/AcCl in THF | 94 | – |

Anti-Cancer Activity (Indirect Relevance)

-

Mechanism : Pyridinyl isothiocyanates inhibit cytochrome P450 enzymes, blocking metabolic activation of carcinogens like NNK .

-

Structure-Activity : Increasing alkyl chain length (e.g., phenylhexyl vs. phenethyl) enhances potency due to lipophilicity .

Challenges and Optimization

特性

IUPAC Name |

5-isothiocyanato-2-phenoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2OS/c16-9-14-10-6-7-12(13-8-10)15-11-4-2-1-3-5-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSFMZIJHMEICM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380133 | |

| Record name | 5-isothiocyanato-2-phenoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52024-70-1 | |

| Record name | 5-isothiocyanato-2-phenoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。